![molecular formula C10H12O3S B1356056 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one CAS No. 99186-50-2](/img/structure/B1356056.png)

1-[4-(Ethanesulfonyl)phenyl]ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

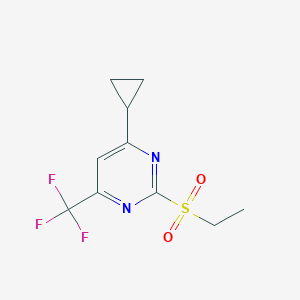

1-(4-(Ethanesulfonyl)phenyl)ethan-1-one, commonly referred to as 4-ESPE, is an organic compound that belongs to the class of sulfonamides. It is a white solid that is soluble in both water and organic solvents. 4-ESPE has a wide range of applications in the scientific and medical fields, such as in the synthesis of pharmaceuticals, in the study of enzyme kinetics, and as an inhibitor of cytochrome P450 enzymes.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

- Synthesis of E-aryl ethenesulfonamides: The reactivity of 1-phenyl-1-ethanesulfonic acid, a related compound, has been explored for efficient synthesis of E-arylethenesulfonamides, which are significant in chemical and pharmaceutical industries (Aramini et al., 2003).

- Role in Medicinal Chemistry: The compound 2-phenyl(4-pyrrolidinylethoxyphenyl)ethan-1-one, which shares a structural fragment with 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one, is noted for its relevance in synthesizing Lasofoxifene, an antiosteoporosis drug (Guo Bao-guo, 2012).

Material Science and Engineering

- Corrosion Inhibition: In a study, 2-(1H-imidazol-1-yl)-1-phenylethan-1-one (ETHAN) was used to investigate its potential as a corrosion inhibitor for carbon steel in an acidic medium, demonstrating its significance in materials science (Costa et al., 2021).

Organic Synthesis and Catalysis

- Synthesis of Phenyl-2-Pyridylethanes: Investigation into the kinetics and mechanism of thermolysis of 1-phenyl-2-pyridylethanes sheds light on the structural and reactive properties of related ethane derivatives (Korobkov et al., 1995).

- Photocatalytic Desulfonylative Homocoupling: A study on the photocatalytic desulfonylative homocoupling of benzylic sulfone derivatives, which are structurally related to 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one, highlights its potential in synthesizing medicinally important structures (Ohkura et al., 2022).

Crystallography and Physical Chemistry

- Investigation of Intermolecular Interactions: The crystal structure of 1-phenyl-1,2-ethanediol, a related compound, was analyzed to understand its intermolecular interactions, pertinent to the study of similar ethane derivatives (Bikas et al., 2019).

Liquid Crystals and Display Technology

- Development of Liquid Crystals: Studies on the synthesis of derivatives like 1-(2,3-dicyano phenyl)-2-(4-(4-trans-n-pentyl cyclohexyl)phenyl) ethane, related to 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one, contribute to the development of liquid crystals with applications in display technologies (Osman & Huynh-Ba, 1983).

Propiedades

IUPAC Name |

1-(4-ethylsulfonylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-3-14(12,13)10-6-4-9(5-7-10)8(2)11/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICSQJXULGTAGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561092 |

Source

|

| Record name | 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Ethanesulfonyl)phenyl]ethan-1-one | |

CAS RN |

99186-50-2 |

Source

|

| Record name | 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1355977.png)